molecular formula C6H12N6 B185049 1,6-Diazidohexane CAS No. 13028-54-1

1,6-Diazidohexane

Cat. No.: B185049
CAS No.: 13028-54-1
M. Wt: 168.2 g/mol
InChI Key: JEBPUSJPDDISRP-UHFFFAOYSA-N
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Description

1,6-Diazidohexane is an organic compound featuring a linear hexane chain terminated with highly reactive azide functional groups. This aliphatic diazide is primarily utilized in research and development as a versatile building block and cross-linking agent. Its applications are prominent in polymer science, particularly in the synthesis of polyurethane elastomers, gels, and other specialty materials through reactions like Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a classic "click" chemistry reaction. This property also makes it a valuable linker in bioconjugation and materials science for creating complex molecular architectures. Researchers employ this compound in the development of energetic materials and as a precursor in the synthesis of various heterocycles. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Warning: Organic azides can be shock and heat sensitive. Appropriate safety precautions must be taken during handling and storage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-diazidohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6/c7-11-9-5-3-1-2-4-6-10-12-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBPUSJPDDISRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=[N+]=[N-])CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407717
Record name 1,6-diazidohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13028-54-1
Record name 1,6-diazidohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,6 Diazidohexane

Nucleophilic Substitution Reactions in Alkyl Azide (B81097) Synthesis

The most prevalent and straightforward method for synthesizing 1,6-diazidohexane relies on the principles of nucleophilic substitution. This strategy involves the displacement of a suitable leaving group from an alkyl chain by the azide anion (N₃⁻), which acts as a potent nucleophile. pitt.educas.cn This approach is a cornerstone of organic azide synthesis due to its reliability and the commercial availability of the necessary reagents. pitt.eduacs.org

Conversion of Dihaloalkanes to Diazidoalkanes

The direct conversion of 1,6-dihaloalkanes, such as 1,6-dibromohexane (B150918) or 1,6-dichlorohexane, to this compound is the most common synthetic route. nanotheranosticlab.comiu.edu The reaction proceeds via a double nucleophilic substitution (Sₙ2) mechanism, where an azide salt, typically sodium azide (NaN₃), provides the azide anions. pitt.eduacs.org

In a typical procedure, the 1,6-dihalohexane is reacted with an excess of sodium azide. nanotheranosticlab.comiu.edu The reaction involves two sequential substitution steps, one at each end of the carbon chain, to replace both halide atoms with azide groups. The use of a molar excess of sodium azide helps to drive the reaction to completion, ensuring the formation of the diazide product over the monoazide intermediate (e.g., 1-azido-6-bromohexane).

Optimization of Reaction Conditions: Solvent Effects and Temperature Regimes

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions, particularly the choice of solvent and the operating temperature. biotage.com High-boiling, polar aprotic solvents are frequently employed because they effectively dissolve both the organic substrate and the inorganic azide salt, facilitating the Sₙ2 reaction. biotage.comrochester.edu

Dimethylformamide (DMF) is a commonly used solvent for this transformation. pitt.edunanotheranosticlab.comiu.edu Research has shown that heating a mixture of 1,6-dibromohexane and sodium azide in DMF at temperatures between 60°C and 100°C for extended periods (e.g., 24 hours) leads to high yields of this compound. pitt.edunanotheranosticlab.comiu.edu Other solvents, such as dimethyl sulfoxide (B87167) (DMSO), are also effective due to their similar properties. biotage.com The addition of water to the solvent system (e.g., a DMF/water mixture) has also been reported, which can be advantageous for certain procedures. acs.org

The following interactive table summarizes findings from various studies on the synthesis of this compound, highlighting the impact of different reaction conditions.

PrecursorSolventTemperature (°C)TimeYield (%)Reference
1,6-DibromohexaneDMF7524 h95 nanotheranosticlab.com
1,6-DibromohexaneDMF60OvernightNot specified, but successful pitt.edu
1,6-DibromohexaneDMF/H₂O (9:1 v/v)8024 hNot specified, but successful acs.org
1,6-DibromohexaneDMF10024 hNot specified, but successful iu.edu
Dialkyl ω-bromoalkylphosphonates (general)DMF or H₂OMicrowaveNot specified39-87 researchgate.net

Alternative Synthetic Routes and Precursor Chemistry

While nucleophilic substitution is the dominant method, other strategies in organic chemistry could theoretically be applied to synthesize this compound, even if they are not commonly reported for this specific compound.

Strategies Involving Hydrazoic Acid Addition to Unsaturated Systems

A general method for preparing alkyl azides involves the addition of hydrazoic acid (HN₃) across a carbon-carbon double bond. semanticscholar.org This reaction can be catalyzed by acids or proceed via radical mechanisms. semanticscholar.orgresearchgate.net In principle, this compound could be synthesized by the double addition of hydrazoic acid to an appropriate unsaturated six-carbon precursor, such as 1,5-hexadiene.

This process would involve the electrophilic addition of HN₃ to the two terminal double bonds of the diene. However, this route is not prominently featured in the literature for the synthesis of this compound, likely due to challenges associated with the handling of hydrazoic acid, which is highly toxic and explosive, and potential difficulties in controlling the regioselectivity and preventing polymerization of the diene. semanticscholar.orgupertis.ac.id The straightforward and high-yielding nature of the Sₙ2 reaction on 1,6-dihalohexanes makes it the preferred and more practical method.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to create more environmentally benign processes. These principles include the use of safer solvents, improved energy efficiency, and waste reduction. The synthesis of alkyl azides, including this compound, has benefited from these approaches.

A significant advancement is the use of microwave-assisted organic synthesis (MAOS). organic-chemistry.orgrsc.org Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from many hours under conventional heating to just a few minutes. rsc.orgresearchgate.netscielo.org.mx This not only improves throughput but also significantly reduces energy consumption.

Furthermore, green chemistry encourages the replacement of volatile and hazardous organic solvents with safer alternatives. researchgate.net Research has demonstrated that the nucleophilic substitution to form alkyl azides can be successfully carried out in aqueous media, often facilitated by microwave heating. organic-chemistry.orgresearchgate.net Performing the synthesis of this compound in water instead of solvents like DMF or DMSO eliminates the need for large quantities of hazardous solvents and simplifies product workup, aligning with the goals of waste prevention and the use of safer auxiliaries. rochester.eduorganic-chemistry.org The combination of microwave heating and an aqueous solvent system represents a significant step toward a greener, more efficient, and sustainable synthesis of this compound. organic-chemistry.orgrsc.org

Elucidation of Reaction Mechanisms Involving 1,6 Diazidohexane

Azide (B81097) Group Reactivity and Nitrene Formation

Organic azides, including 1,6-diazidohexane, are well-established precursors for the generation of nitrenes, which are the nitrogen analogs of carbenes. wikipedia.orgegyankosh.ac.in These electron-deficient species are highly reactive intermediates and are typically generated in situ. egyankosh.ac.inaakash.ac.in The formation of nitrenes from azides involves the expulsion of a molecule of nitrogen gas (N₂). egyankosh.ac.inresearchgate.net

Heating this compound provides the necessary energy to induce the decomposition of the azide groups, leading to the formation of nitrenes. researchgate.netijnrd.org This thermal decomposition is a common method for generating nitrenes from various organic azides. egyankosh.ac.inresearchgate.net The process involves the cleavage of the N-N₂ bond, resulting in the release of dinitrogen and the formation of a highly reactive nitrene intermediate. researchgate.netresearchgate.net

The thermal decomposition of alkyl azides like this compound can proceed through a stepwise mechanism where the rate-determining step is the formation of the nitrene. rsc.org For this compound, the onset of thermal decomposition has been observed at approximately 201°C, with a maximum decomposition rate at 225°C. researchgate.net The initially formed nitrene is in a singlet state, which can then relax to the more stable triplet ground state. wikipedia.orgaakash.ac.in These highly reactive nitrene species can then engage in various subsequent reactions, such as insertion into C-H bonds of surrounding molecules, which is a key process in the use of bis-azides as cross-linking agents for polymers. egyankosh.ac.innih.gov

Table 1: Thermal Decomposition Characteristics of this compound

Parameter Value (°C)
Onset of Decomposition 201 ± 2
Maximum Decomposition 225 ± 1.1

Data sourced from DSC analysis of this compound. researchgate.net

In addition to heat, ultraviolet (UV) light can also be used to generate nitrenes from this compound. egyankosh.ac.innih.gov Photolysis provides an alternative pathway for the decomposition of the azide groups, again resulting in the expulsion of nitrogen gas and the formation of nitrenes. researchgate.netresearchgate.net This photochemical method is analogous to the formation of carbenes from diazo compounds. wikipedia.org

Upon irradiation with UV light, the azide absorbs a photon, which excites the molecule and leads to the cleavage of the N-N₂ bond. photobiology.com This process can generate both singlet and triplet nitrenes. wikipedia.orgnih.gov The highly reactive singlet nitrene can undergo various reactions, including insertion into C-H bonds or addition to double bonds to form aziridines. egyankosh.ac.innih.gov The triplet nitrene, being a diradical, can abstract hydrogen atoms. nih.gov The photolytic generation of nitrenes from bis-azides like this compound is a fundamental process in photolithography and the photocuring of polymers. nih.gov

Thermal Activation Pathways Leading to Nitrenes

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide groups of this compound can also participate in 1,3-dipolar cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. wikipedia.org This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govorganic-chemistry.org

While the thermal Huisgen cycloaddition requires elevated temperatures and often yields a mixture of regioisomers, the discovery of copper(I) catalysis has revolutionized this transformation. wikipedia.orgnih.govmdpi.com The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds under mild conditions, often at room temperature and in aqueous solutions, and, most importantly, it is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.govorganic-chemistry.orgmdpi.com

The mechanism of the CuAAC reaction is understood to be a stepwise process, rather than a concerted cycloaddition. nih.govnih.gov The catalytic cycle is generally believed to involve the following key steps:

Formation of a Copper-Acetylide: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. wikipedia.orgnih.gov This step is thought to lower the pKa of the alkyne's terminal proton, facilitating its removal. wikipedia.org

Coordination of the Azide: The azide, in this case, one of the azide groups of this compound, coordinates to the copper-acetylide complex. nih.govuio.no Computational studies suggest that the pre-reactive complexation of the azide and the copper-acetylide brings the reactants into a suitable geometry for the subsequent cyclization. nih.gov

Cyclization: A six-membered copper-containing metallacycle is formed through the nucleophilic attack of the acetylide carbon onto the terminal nitrogen of the azide. uio.no

Ring Contraction and Protonolysis: The metallacycle then rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue. wikipedia.orguio.no

A defining feature of the CuAAC reaction is its high regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.org This is in stark contrast to the uncatalyzed thermal reaction, which produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov The regioselectivity of the CuAAC is a direct consequence of the stepwise, copper-mediated mechanism, where the copper acetylide intermediate dictates the orientation of the azide addition. nih.gov In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) lead to the formation of the 1,5-disubstituted triazole isomer, highlighting the crucial role of the metal catalyst in controlling the reaction's outcome. organic-chemistry.orgmdpi.com

In most CuAAC reactions, including those with this compound, no new stereocenters are formed at the newly created triazole ring because both the azide and alkyne starting materials are typically achiral or the reaction occurs at a non-stereogenic center. nih.gov The resulting triazole ring is an sp²-hybridized, planar heterocycle. nih.gov However, when chiral azides or alkynes are used, the CuAAC reaction can be employed in the synthesis of chiral molecules, and enantioselective versions of the reaction have been developed. nih.govnih.gov

Kinetic studies of CuAAC reactions have revealed complex dependencies on the concentrations of reactants and the catalyst. mdpi.comnih.gov The reaction kinetics can be influenced by the copper concentration, the presence and nature of ligands, and the solvent. mdpi.comrsc.org For many ligand-assisted CuAAC reactions, a second-order dependence on the copper concentration has been observed, suggesting the involvement of a dinuclear copper intermediate in the catalytic cycle. mdpi.com

In the context of bis-azides like this compound, the reaction proceeds in a stepwise manner, first forming a mono-triazole intermediate, which then reacts further to form the bis-triazole. The kinetics can be modeled as a system of consecutive reactions. The rate of these reactions is highly dependent on the initial concentrations of the reactants and the catalyst. nih.gov For photo-induced CuAAC, studies have shown that the reaction can exhibit near first-order kinetics with respect to the copper and photoinitiator concentrations up to a certain threshold, after which the kinetics become zero-order. nih.govrsc.org This behavior indicates that at the initial stages, the reaction is not significantly hampered by side reactions like copper disproportionation. rsc.org

Regioselectivity and Stereochemistry of Triazole Formation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex environments without the need for cytotoxic copper catalysts. nih.gov The reaction's driving force is the high ring strain of a cyclooctyne (B158145) derivative, which readily undergoes a [3+2] cycloaddition with an azide to form a stable triazole ring. numberanalytics.com This process is highly efficient and selective, proceeding rapidly under physiological conditions. numberanalytics.commagtech.com.cn

While this compound itself is a symmetrical diazide, its derivatives, such as 6-azidohexan-1-amine, are frequently employed in SPAAC reactions. researchgate.net This monofunctionalized derivative, synthesized via the partial reduction of this compound, provides a crucial building block with a terminal azide for SPAAC and a primary amine for further conjugation. researchgate.net

The mechanism of SPAAC does not require any catalyst. It relies on the significant energy released (over 188 kJ/mol) from the strained cyclooctyne ring as it converts to the more stable triazole structure. The azide and alkyne groups are ideal for bioorthogonal applications as they are largely inert to biological molecules and most reaction conditions. numberanalytics.com The kinetics and progress of SPAAC reactions can be effectively monitored in real-time, even in complex media like human blood plasma, using techniques such as inline Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy. nih.gov

The reactivity in SPAAC is heavily dependent on the structure of the cyclooctyne. magtech.com.cn Various modifications to the cyclooctyne ring are employed to enhance reaction rates.

Table 1: Comparison of Second-Order Rate Constants for SPAAC with Benzyl (B1604629) Azide for Various Cyclooctynes

Cyclooctyne Derivative Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] Solvent Reference Finding
Cyclooctyne (OCT) ~0.0024 CD₃CN The simplest cyclooctyne, exhibits baseline reactivity. magtech.com.cn
Monofluorinated Cyclooctyne (MOFO) ~0.045 CD₃CN/H₂O Introduction of a fluorine atom increases the reaction rate.
Difluorinated Cyclooctyne (DIFO) ~0.3 Various Widely used due to its favorable balance of stability and high reactivity. magtech.com.cn
Dibenzoannulated Cyclooctyne (DIBO) ~0.9 CD₃CN Aryl fusion significantly enhances strain and reactivity.

This table illustrates the general principles of SPAAC reactivity; derivatives of this compound would react with these alkynes following the same mechanistic principles.

Uncatalyzed Thermal Cycloadditions

The classic Huisgen 1,3-dipolar cycloaddition is the uncatalyzed reaction between an azide and a terminal or internal alkyne. wikipedia.orgorganic-chemistry.org This reaction generally requires elevated temperatures to overcome its high activation energy barrier. organic-chemistry.orgijrpc.com Unlike its catalyzed counterparts, the thermal cycloaddition of an azide like this compound with an unsymmetrical alkyne typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, which can be difficult to separate. organic-chemistry.orgresearchgate.net

The direct thermal, uncatalyzed approach remains an attractive strategy due to its simplicity, avoiding catalysts or additives that might be undesirable in certain material science applications. The reaction is highly exothermic, but the kinetic stability of most azides and alkynes prevents it from occurring at a significant rate at room temperature. organic-chemistry.org For a bifunctional molecule like this compound, reacting with a dialkyne under these conditions would lead to the formation of a crosslinked polymer network, although control over the regiospecificity of the triazole linkages would be low.

Crosslinking Reaction Pathways

Mechanism of Nitrene Insertion into Polymer Backbones

This compound (DAZH) is an effective crosslinking agent for polymers, functioning through the generation of highly reactive nitrene intermediates. nih.govkaust.edu.sa This process can be initiated either by thermal activation or by photolysis (UV irradiation). nih.govmdpi.com Upon activation, each azide group in DAZH expels a molecule of dinitrogen (N₂) to form a highly reactive singlet or triplet nitrene.

Reaction Scheme: R-N₃ → R-N: + N₂

These nitrene intermediates are electron-deficient and can readily react with polymer chains. The primary desired reaction for crosslinking is the insertion of the nitrene into a carbon-hydrogen (C-H) bond on the polymer backbone, forming a new, stable carbon-nitrogen (C-N) covalent bond. nih.gov This process effectively creates a linkage point between the polymer chain and the hexane (B92381) spacer of the original diazide. Since DAZH has two azide groups, it can react with two different polymer chains (or two different points on the same chain), resulting in a crosslinked network. mdpi.com

Research has shown that the efficiency and outcome of the insertion can depend on the type of C-H bond. For instance, in blends of conjugated polymers and fullerene derivatives used in organic photovoltaics, nitrenes generated from agents like DAZH preferentially insert into alkyl C-H bonds over aromatic C-H bonds, which helps to preserve the electronic properties of the semiconducting polymer core. nih.gov

1,3-Cycloaddition for Triazole Network Formation

An alternative crosslinking strategy using this compound involves leveraging both azide groups in [3+2] cycloaddition reactions with polymers functionalized with alkyne groups. mdpi.com This method leads to the formation of a network held together by chemically stable 1,2,3-triazole rings. chemtube3d.com This is a specific application of the Huisgen cycloaddition in polymer science.

The mechanism involves the reaction of the 1,3-dipole (the azide group) with a dipolarophile (the alkyne group). wikipedia.org When catalyzed, typically by copper(I), the reaction proceeds with high efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. researchgate.net

Table 2: Comparison of Crosslinking Pathways with this compound

Pathway Activating Condition Key Intermediate Linkage Formed Key Features
Nitrene Insertion Heat or UV Light nih.gov Hexane-1,6-dinitrene C-N Single Bond No catalyst needed; inserts into existing C-H bonds. nih.gov

| 1,3-Cycloaddition | Heat (uncatalyzed) or Cu(I) Catalyst (catalyzed) mdpi.comresearchgate.net | None (concerted or metal-mediated) | 1,2,3-Triazole Ring | Requires alkyne-functionalized polymers; catalyzed version is highly regioselective. researchgate.net |

This approach has been successfully tested for creating stable polymer networks, for example, in energetic binders where isocyanate-free curing systems are desired. mdpi.com Glycidyl azide polymer (GAP) based materials have been crosslinked using various dialkynes, demonstrating the viability of forming robust triazole networks. mdpi.com this compound serves as an ideal small-molecule crosslinker in such systems when paired with di- or poly-alkyne functionalized polymers.

Other Significant Reaction Pathways

Formation of Bispidine-Triazole Scaffolds

The synthesis of bispidine-triazole scaffolds utilizing this compound is a notable application of this diazide in constructing complex molecular architectures. This process typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to link a bispidine core functionalized with alkyne groups to the terminal azide groups of this compound. mdpi.comnih.gov The aim of such a reaction is often to create macrocyclic structures by having both ends of the this compound molecule react with two alkyne moieties on a single bispidine derivative. mdpi.com

Research into the formation of these scaffolds has provided detailed insights into the reaction conditions and outcomes. In a specific study, a propargyl-derived bispidinone was reacted with various azides, including this compound, to explore the synthesis of new triazole-bispidine derivatives. mdpi.comresearchgate.net The general reaction is a Huisgen 1,3-dipolar cycloaddition, catalyzed by copper, which reliably forms 1,2,3-triazole rings. mdpi.com

The standard procedure for this synthesis involves reacting the propargyl-derived bispidine with the corresponding azide. mdpi.com For many alkyl and benzyl azides, this reaction, particularly when enhanced by microwave irradiation, proceeds with high efficiency, yielding the desired bis-triazole bispidines in good to excellent yields. mdpi.comresearchgate.net However, the attempt to use diazide linkers like this compound to form macrocycles presented significant challenges. mdpi.comresearchgate.net

Investigations revealed that the reaction between the dipropargyl-substituted bispidine and this compound to form a macrocyclic ligand was largely unsuccessful under the optimized conditions that worked well for mono-azides. mdpi.comresearchgate.net The desired macrocyclic product was only detected in trace amounts. researchgate.net This outcome suggests that the intramolecular cyclization step is sterically or entropically disfavored, preventing the efficient formation of the intended bispidine-triazole macrocycle.

The reaction conditions for the attempted macrocyclization are detailed in the table below.

Reactant 1Reactant 2Catalyst SystemSolventTemperatureTimeOutcome
Propargyl-derived bispidine (1)This compound (6j)CuSO₄, Sodium AscorbateAcetone/Water (1:1)50 °C1 hProduct (7j) detected in trace amounts

Data sourced from a study on the synthesis of triazole-bispidinone scaffolds. mdpi.com

This table illustrates the specific experimental setup for the attempted synthesis of the bispidine-triazole macrocycle using this compound. Despite the low yield, this research is crucial as it informs the limitations and challenges in applying this compound for the construction of specific macrocyclic architectures via CuAAC.

Advanced Applications of 1,6 Diazidohexane in Materials Science and Macromolecular Chemistry

Polymer Crosslinking and Network Formation

The fundamental application of 1,6-diazidohexane is as a crosslinking agent. mdpi.com Crosslinking transforms individual polymer chains into a single, interconnected network, significantly altering the material's properties. likarda.comrjpdft.com This process can improve mechanical strength, thermal stability, and chemical resistance by restricting the movement of polymer chains. mdpi.comrjpdft.com

Crosslinking polymers with agents like this compound generally leads to a notable improvement in their mechanical properties. The formation of a three-dimensional network increases the material's molecular mass, resulting in enhanced strength, stiffness, rigidity, and resistance to solvents and heat. rjpdft.com The properties of the final crosslinked material are not only dependent on the base polymer but also on the crosslinking agent itself. For instance, the crystallinity of the crosslinker can influence the mechanical characteristics of the resulting polymer semiconductor. mdpi.com By creating a more robust and stable network structure, crosslinking can make materials less soluble and infusible, which is a critical feature for many durable applications. rjpdft.com

Organic bisazides, the chemical class to which this compound belongs, have a foundational history in the semiconductor industry as components of photoresists. mdpi.com The process relies on the photolytic nature of the azide (B81097) groups. When exposed to UV light, the bisazide crosslinker decomposes to form reactive nitrenes, which then crosslink the polymer matrix. mdpi.com This reaction renders the exposed areas of the polymer film insoluble. A subsequent solvent wash removes the unexposed, soluble regions, leaving behind a patterned structure. This fundamental principle was first commercialized by Eastman Kodak with a photoresist based on a bisazide mixed with cyclized rubber. mdpi.com

Modern applications continue to leverage this technology for creating photopatternable systems for organic field-effect transistors (OFETs) and light-emitting diodes (LEDs). mdpi.com While specific modern examples may utilize other specialized bisazides, the underlying principle of using compounds like this compound for UV-initiated crosslinking remains a key strategy in advanced photolithography and device fabrication. mdpi.com

In organic solar cells (OSCs), the morphology of the active layer—typically a bulk heterojunction (BHJ) blend of donor and acceptor materials—is critical for both performance and stability. rsc.orgnih.gov However, these finely-tuned nanoscale structures are often thermodynamically unstable and can degrade over time, especially when exposed to heat, leading to phase segregation and a decline in device efficiency. nih.govkaust.edu.sa Crosslinking the polymer donor or acceptor phase is an effective strategy to "lock in" the optimal morphology, preventing this degradation. mdpi.comnih.gov this compound has been utilized as a small molecule crosslinker to prevent large-scale phase segregation between the donor and acceptor materials, thereby enhancing the long-term stability of the device. tdx.cat

A significant challenge in fullerene-based organic solar cells is the tendency of fullerene molecules, such as Phenyl-C61-butyric acid methyl ester (PCBM), to aggregate over time. This process leads to large, phase-separated domains that disrupt the pathways for charge transport and reduce device performance. mdpi.com The introduction of this compound as a crosslinker can effectively mitigate this issue. mdpi.comkaust.edu.sa Upon activation, the nitrenes formed from this compound react with the polymer and fullerene molecules, creating a stable, crosslinked network. researchgate.net This network physically hinders the movement and aggregation of the fullerene derivatives. mdpi.com Research has shown that using this compound in a polysilaindacenodithiophene-benzothiadiazole and PCBM blend successfully inhibits fullerene aggregation and phase separation that would otherwise occur during thermal aging. mdpi.comkaust.edu.sa

The primary benefit of using this compound for morphological stabilization is a significant improvement in the long-term operational and thermal stability of organic solar cells. mdpi.comresearchgate.net By preventing the degradation of the active layer morphology, crosslinking helps the device retain a higher percentage of its initial power conversion efficiency (PCE) over time. mdpi.comnih.gov For example, a crosslinked device was able to retain 65% of its initial PCE after 40 hours of thermal aging at 110°C, whereas a similar non-crosslinked device retained less than 30%. mdpi.com However, the crosslinking process itself can sometimes lead to a slight decrease in the initial PCE compared to a non-crosslinked reference device. mdpi.com

Despite this potential trade-off, the gains in stability are often substantial. d-nb.infonih.gov In related systems, the use of crosslinkers has led to devices that maintain over 90% of their performance after harsh aging tests. mdpi.com The strategic use of additives like this compound is crucial for developing OSCs that can meet the stability requirements for commercialization. nih.govresearchgate.net

A significant challenge in fabricating n-i-p structured perovskite solar cells (PSCs) is the solvent incompatibility between the fullerene-based electron transport layer (ETL) and the overlying perovskite active layer. researchgate.netrsc.org Common solvents like N,N-dimethylformamide (DMF), used to deposit the perovskite precursor, can dissolve and wash away the fullerene interlayer, such as PCBM. rsc.org

To overcome this, researchers have employed this compound (DAZH) to crosslink the PCBM layer. rsc.orgscispace.comrsc.org The crosslinking process makes the PCBM film robustly resistant to DMF. researchgate.netrsc.org This stable, crosslinked PCBM layer functions as an efficient interlayer for electron extraction from the perovskite material. researchgate.netscispace.com For optimal performance, an additional hole-blocking layer is often used beneath the crosslinked PCBM to improve charge selectivity. researchgate.netrsc.org This approach has successfully been used to fabricate high-performance PSCs, demonstrating its effectiveness in overcoming solvent processing issues and improving device efficiency. rsc.orgscispace.com

Table 1: Performance of Perovskite Solar Cells with Crosslinked PCBM Interlayers

Device Type Maximum PCE (%) Steady-State PCE (%) Jsc (mA/cm²) Voc (V) FF (%) Citation
Small Area Cell 18.4 18.1 21.9 1.05 79.1 researchgate.netrsc.orgscispace.com

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound DAZH
Phenyl-C61-butyric acid methyl ester PCBM
Phenyl-C71-butyric acid methyl ester PC71BM
N,N-dimethylformamide DMF
Polysilaindacenodithiophene-benzothiadiazole SiIDT-BT
Poly(3-hexylthiophene) P3HT
Ethylene glycol bis(4-azido-2,3,5,6-tetrafluorobenzoate) FPA
bis(trifluoromethane) sulfonimide lithium Li-TFSI
4-tert-butylpyridine TBP
Suppression of Fullerene Aggregation and Phase Segregation

Use in Core Crosslinked Micelles for Enhanced Stability

Functionalization and Derivatization via Click Chemistry

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the synthesis and modification of polymers. nih.govacgpubs.org This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups. nih.gov The use of bifunctional molecules like this compound in click reactions allows for the creation of complex and well-defined polymer architectures. researchgate.net

This compound is a key building block in the synthesis of novel monomers and polymers through click chemistry. nanotheranosticlab.com Its two azide groups can react with molecules containing two alkyne groups to form linear polymers. core.ac.uk This approach has been used to create a variety of functional polymers with tailored properties.

A variation of click chemistry, termed "click-ene" chemistry, involves the reaction of an azide with an alkene to form a 1,2,3-triazoline (B1256620) ring. nanotheranosticlab.compittstate.edu This reaction can be carried out without a catalyst, making it a "greener" alternative to the traditional CuAAC reaction. nanotheranosticlab.com

In this context, this compound can be reacted with a divinyl monomer to produce a functional aliphatic polymer. nanotheranosticlab.com The reaction proceeds by simply heating the two monomers together in the absence of a solvent or catalyst. nanotheranosticlab.compittstate.edu This method offers a straightforward and efficient way to synthesize polymers containing triazoline rings, which can impart unique properties such as metal-ion coordination and hydrogen bonding capabilities. nanotheranosticlab.com

ReactionReactantsProduct FeatureAdvantages
"Click-ene" PolymerizationThis compound + Diallyl moleculeTriazole-linked polymerCatalyst and solvent-free
Small Molecule Synthesis1-Azidohexane + Dec-1-eneTriazoline ringHigh yield, no toxic by-products

This table illustrates the application of "click-ene" chemistry for both polymer and small molecule synthesis, emphasizing the role of azide compounds.

The combination of controlled polymerization techniques and click chemistry has enabled the synthesis of a wide range of complex macromolecular architectures, including block copolymers, graft copolymers, and dendrimers. researchgate.netmdpi.com this compound, as a bifunctional linker, can play a crucial role in the construction of these intricate structures.

For example, it can be used to link together polymer chains that have been functionalized with alkyne groups at their ends, leading to the formation of block copolymers or network structures. The high efficiency and orthogonality of the click reaction ensure that the desired architecture is formed with a high degree of precision. researchgate.net The ability to create such well-defined structures is essential for a variety of advanced applications, from drug delivery to nanotechnology. acgpubs.org

Surface Modification and Post-Functionalization of Substrates

This compound serves as a critical bifunctional linker in materials science, enabling the surface modification and post-functionalization of a wide array of substrates. Its two terminal azide groups allow it to participate in highly efficient and specific "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to covalently attach to alkyne-functionalized surfaces or to bridge two different molecules or materials. nih.govnih.govthno.org This strategy is a cornerstone for creating advanced materials with tailored surface properties for applications ranging from electronics to biotechnology. pittstate.edumdpi.com

The functionalization process typically involves introducing "clickable" handles, such as terminal alkyne groups, onto a substrate. This compound can then be used to either introduce new functionalities by reacting one of its azide groups, leaving the second one available for further reactions, or to act as a direct cross-linking agent between two alkyne-modified components. pittstate.edumdpi.com The success of these surface modifications is often verified using surface-sensitive analytical techniques like X-ray Photoelectron Spectroscopy (XPS), which can confirm the presence and chemical state of nitrogen in the azide and resulting triazole groups. thermofisher.comnumberanalytics.comnih.gov

Research Findings in Substrate Functionalization:

Polymer and Photovoltaic Materials: In the field of organic solar cells, this compound has been employed as an effective cross-linking agent. mdpi.comrsc.org For instance, it has been used to cross-link phenyl-C71-butyric acid methyl ester (PCBM) molecules in perovskite solar cells. This creates a robust interlayer on top of the titanium dioxide (TiO2) electron transport medium, which exhibits excellent electron extraction properties and solvent resistance. rsc.org This modification prevents the perovskite precursor from being displaced during the spin-coating process, ultimately improving device performance. rsc.org Similarly, it has been used to render polymer films insoluble, which is a crucial step in the layer-by-layer fabrication of complex electronic devices. mdpi.com

Biomolecular and Nanoparticle Conjugation: The principles of click chemistry are widely used for the post-functionalization of nanoparticles and the surface modification of nanostructures. nih.govpittstate.edu this compound is a suitable agent for these applications. A key example is in the solid-phase synthesis of complex DNA-based nanostructures. rsc.org In this context, alkyne-modified DNA strands attached to controlled pore glass (CPG) beads are treated with this compound, which acts as a diazide core, linking two DNA strands together through click chemistry. rsc.org The successful formation of these functionalized materials is confirmed through techniques like High-Performance Liquid Chromatography (HPLC) and MALDI-ToF mass spectrometry. rsc.org

Electrode and Sensor Surfaces: The modification of electrode surfaces is crucial for developing sensitive and selective electrochemical sensors. mdpi.comdoi.org A derivative of this compound, 6-azidohexylamine, is synthesized via its reduction and then immobilized on phenylethynyl-functionalized glassy carbon electrodes through a Cu(I)-catalyzed click reaction. doi.org This process covalently attaches thiosemicarbazone ligands to the electrode surface, which demonstrate a remarkable selectivity for detecting Hg(II) ions in water samples. doi.org

The table below summarizes selected research findings on the application of this compound for surface modification.

SubstrateModifying Agent/StrategyPurpose of ModificationAnalytical ConfirmationReference
Phenyl-C71-butyric acid methyl ester (PCBM) LayerThis compound (DAZH) cross-linkingForm a robust, solvent-resistant interlayer in perovskite solar cells for enhanced electron extraction.Device Performance Metrics (PCE) rsc.org
Alkyne-Modified DNA on CPG BeadsThis compound as a diazide core linkerSolid-phase synthesis of functional DNA materials (fSMDHs).HPLC, MALDI-ToF Mass Spectrometry rsc.org
Phenylethynyl-functionalized Glassy Carbon Electrode6-Azidohexylamine (derived from this compound)Covalent immobilization of thiosemicarbazone ligands for selective Hg(II) ion detection.Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS) doi.org
Polymer Blend (SiIDT-BT/PC71BM)This compound (DAZH) as a cross-linkerRender the polymer film insoluble for subsequent solution-deposited layers in organic electronics.Improved Power Conversion Efficiency (PCE) mdpi.com
Hyper-branched NanoparticlesClick Chemistry Post-FunctionalizationTo attach various functional molecules, improving properties like solubility or for targeted delivery.FTIR, ¹H NMR pittstate.edu

Theoretical and Computational Chemistry Approaches to 1,6 Diazidohexane

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic properties of molecules. For 1,6-diazidohexane, these calculations help in understanding its conformational preferences and the nature of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been employed to study the molecular conformation of this compound and related azido (B1232118) compounds. kaust.edu.saillinois.edu DFT calculations, such as those using the B3LYP functional with a 6-31G(d) basis set, can be used to optimize the geometry of the molecule and determine its most stable conformations. dtic.milnih.gov

Conformational analysis of flexible molecules like this compound is crucial as different conformers can exhibit different reactivities. DFT studies can map the potential energy surface of the molecule by systematically rotating the dihedral angles of the hexyl chain and the azide (B81097) groups. This allows for the identification of local and global energy minima, corresponding to stable conformers, and the energy barriers between them. For instance, DFT calculations have been used to analyze the conformational equilibrium of various organic molecules, which can be influenced by solvent and temperature. chemrxiv.org

Table 1: Representative Theoretical Data for this compound

Computational Method Property Calculated Value
B3LYP/6-31G(d) Total Energy (Hartree) -564.245440 dtic.mil
B3LYP/6-311++G(d,p) Gas-Phase Enthalpy of Formation (kJ/mol) Data not available in search results
DFT (general) Molecular Conformation Multiple low-energy conformers exist

This table is illustrative and based on typical data obtained from DFT calculations as indicated in the search results. Specific values for all properties were not available across all cited sources.

The electronic structure of the azide functional group is a key determinant of its chemical behavior. Quantum chemical calculations provide a detailed picture of the electron distribution and bonding within the this compound molecule. The azide group is known for its unique electronic and bonding properties. dtic.mil

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's reactivity. nih.govscirp.org For azides, the HOMO is typically associated with the non-bonding orbitals of the terminal nitrogen atoms, making them susceptible to electrophilic attack. The LUMO is often a π* anti-bonding orbital, which can accept electrons in nucleophilic reactions or be excited photochemically.

Bonding analysis methods, such as Natural Bond Orbital (NBO) analysis, can be used to quantify the charge distribution on each atom and describe the nature of the chemical bonds (e.g., covalent vs. ionic character). These analyses can reveal the delocalization of electron density within the azide group and its interaction with the alkyl chain.

Density Functional Theory (DFT) Studies of Molecular Conformation

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions and identifying the high-energy transition states that govern reaction rates.

Quantum chemical calculations can be used to predict the most likely pathways for the reactions of this compound, such as its thermal or photochemical decomposition and its participation in cycloaddition reactions. rsc.orgnih.govtaylorfrancis.com For example, the decomposition of alkyl azides can proceed through a nitrene intermediate. mdpi.com Computational modeling can map out the potential energy surface for this process, identifying the transition state for nitrogen elimination and the subsequent reactions of the resulting nitrene.

In the context of "click" chemistry, computational methods can model the azide-alkyne cycloaddition reaction to form triazoles. royalsocietypublishing.orgcore.ac.uk These calculations can help in understanding the role of catalysts, such as copper, in lowering the activation barrier for the reaction. royalsocietypublishing.org Automated reaction path search methods can systematically explore possible reaction channels, which is particularly useful for discovering new reactions or understanding complex reaction networks. nih.gov

A critical aspect of modeling reaction mechanisms is the calculation of activation energy barriers. libretexts.orgnumberanalytics.com The activation energy is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. numberanalytics.com Computational methods like DFT can be used to locate the transition state structure and calculate its energy relative to the reactants, thus providing an estimate of the activation barrier. researchgate.net

Table 2: Computationally Investigated Reaction Parameters

Reaction Type Investigated Parameter Significance
Thermal Decomposition Activation Energy for N₂ elimination Determines thermal stability
Photochemical Decomposition Excited state potential energy surfaces Explains photochemical reactivity and product formation
Azide-Alkyne Cycloaddition Reaction pathway and catalyst effects Elucidates the mechanism of "click" chemistry

Computational Prediction of Reaction Pathways

Simulation of Interactions in Polymeric Systems

Molecular dynamics (MD) and coarse-grained (CG) simulations are valuable for studying the behavior of this compound when it is part of a larger polymeric system. ugr.esuoc.grrsc.org These simulations can model the interactions between polymer chains and predict the macroscopic properties of the resulting material.

When this compound is used as a cross-linker, simulations can provide insights into the structure and dynamics of the resulting polymer network. photobiology.com For example, MD simulations can be used to study the cross-linking process itself, observing how the azide groups react to form covalent bonds between polymer chains. rsc.org Coarse-grained models, which group atoms into larger beads, allow for the simulation of larger systems over longer timescales, making them suitable for studying properties like the glass transition temperature and mechanical properties of the cross-linked polymer. ugr.esrsc.org

These simulations can also be used to understand how the incorporation of this compound as a monomer or additive affects the morphology and phase behavior of polymer blends and composites. mdpi.com By modeling the intermolecular forces between the different components, simulations can predict whether the system will be miscible or phase-separated and how the diazide-containing polymer chains are distributed within the material.

Investigating Crosslinking Density and Network Topology

Molecular dynamics (MD) simulations are a primary tool for this purpose. researchgate.net The process begins with the construction of an atomistic model. Molecules of the polymer and the this compound crosslinker are built and placed within a simulation box, often in realistic proportions. mdpi.com The initial geometries of these molecules are typically optimized using quantum mechanical methods like Density Functional Theory (DFT) to ensure they are in a low-energy, stable conformation. mdpi.com

Once the system is constructed, an MD simulation is performed. This involves calculating the forces between all atoms using a predefined force field (an empirical potential energy function) and solving Newton's equations of motion. mdpi.com To simulate the crosslinking process, a reactive event is modeled. For this compound, this involves the thermal or photochemical activation of the terminal azide groups to form highly reactive nitrenes. mdpi.com In the simulation, criteria are set for bond formation. For instance, a covalent bond may be formed when a nitrene intermediate comes within a specific cutoff distance of a reactive site on a polymer chain, such as a C-H bond. mdpi.com

As the simulation progresses, a crosslinked network is formed. Researchers can then analyze this virtual material to quantify key properties. The crosslinking density is determined by counting the number of effective crosslinks formed within the known volume of the simulation box. The network topology is characterized by analyzing the connectivity of the polymer chains, the distribution of crosslink points, and the average length of polymer segments between crosslinks. frontiersin.org This information is crucial for predicting macroscopic properties like modulus, swelling behavior, and thermal stability. mdpi.com

Table 1: Typical Computational Protocol for Investigating Crosslinking with this compound

Step Description Computational Method(s) Key Output
1. Model Construction Creation of 3D structures for polymer chains and this compound molecules. Molecular modeling software (e.g., GaussView). Initial atomic coordinates.
2. Geometry Optimization Minimization of the energy of the individual molecules to find stable conformations. Density Functional Theory (DFT). Optimized molecular structures.
3. System Assembly Amorphous cell construction by packing polymers and crosslinkers into a simulation box at a target density. Molecular dynamics packing algorithms. Initial configuration of the bulk material.
4. Equilibration Running a molecular dynamics simulation to allow the system to reach thermal and pressure equilibrium. Molecular Dynamics (MD) with NPT or NVT ensembles. A relaxed, stress-free system.
5. Crosslinking Simulation Introduction of reactive sites (nitrenes from azides) and running an MD simulation where bonds form based on proximity criteria. Reactive Molecular Dynamics (Reactive MD). A 3D crosslinked polymer network.

Predicting Morphological Evolution in Blends

In polymer blends, such as those used in organic photovoltaics, maintaining a stable and optimal morphology is essential for performance and longevity. kaust.edu.sa this compound is used as a molecular crosslinker to "lock" the desired morphology of these blends, preventing the detrimental phase separation of donor and acceptor materials over time. mdpi.comslideshare.net Computational simulations are pivotal in predicting the effectiveness of this strategy.

Molecular dynamics simulations can model the morphological evolution of a blend containing a donor polymer, an acceptor (like a fullerene derivative), and this compound. mdpi.com The simulation starts with a specific, often experimentally informed, blend morphology. The crosslinking reaction of this compound is then simulated, forming covalent bonds between the polymer chains and potentially the acceptor molecules. kaust.edu.sarsc.org

To test the stability of the crosslinked morphology, the simulation can be run for an extended time or under conditions that mimic accelerated aging, such as elevated temperatures (simulated thermal annealing). mdpi.com By tracking the positions of the different molecules over time, researchers can measure key morphological parameters like domain size, interfacial mixing, and the aggregation or diffusion of the components.

These simulations can directly compare the morphological evolution of a blend with and without the this compound crosslinker. The results can predict whether the crosslinking is sufficient to prevent large-scale phase separation and preserve the finely intermixed structure required for efficient device operation. This predictive capability allows for the in silico screening of different crosslinker concentrations and processing conditions, accelerating the design of more stable and efficient materials. nih.gov

Table 2: Representative Simulation Data on Morphological Stability This table illustrates hypothetical data from an MD simulation comparing the evolution of the average acceptor domain size in a polymer blend with and without this compound (DAZH) crosslinking during simulated thermal annealing.

Annealing Time (Simulated)Average Domain Size (nm) - No CrosslinkerAverage Domain Size (nm) - With DAZH Crosslinker
0 ns15.215.1
10 ns25.816.5
20 ns41.517.2
30 ns58.317.5
40 ns75.117.9
50 ns92.618.1

The data shows a significant increase in domain size over time for the non-crosslinked blend, indicating phase separation. In contrast, the DAZH-crosslinked system maintains a stable domain size, demonstrating the effectiveness of the crosslinker in preserving the blend morphology.

Advanced Spectroscopic and Chromatographic Characterization in 1,6 Diazidohexane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1,6-diazidohexane, offering detailed information about its hydrogen and carbon framework.

Proton NMR (¹H NMR) is routinely used to confirm the synthesis of this compound. The spectrum is characterized by distinct signals corresponding to the different sets of methylene (B1212753) protons in the hexane (B92381) chain. In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the carbons adjacent to the azide (B81097) groups (α-protons) appear as a triplet at approximately 3.24-3.28 ppm. nanotheranosticlab.commdpi.com The protons on the carbons beta to the azide groups (β-protons) and those on the gamma carbons (γ-protons) present as multiplets in the upfield region, typically around 1.61 ppm and 1.40 ppm, respectively. nanotheranosticlab.com The integration of these signals confirms the presence of the expected number of protons in each position, validating the successful synthesis of the compound. mdpi.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Protons Chemical Shift (ppm) Multiplicity Solvent
α-CH₂ 3.24 Triplet CDCl₃
β-CH₂ 1.57–1.48 Multiplet CDCl₃
γ-CH₂ 1.36–1.31 Multiplet CDCl₃

Data sourced from multiple research articles. nanotheranosticlab.commdpi.com

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon backbone of this compound. In a ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. savemyexams.comlibretexts.org For this compound, due to its symmetry, three signals are typically observed. The carbon atom directly bonded to the electron-withdrawing azide group (C1) is the most deshielded and appears furthest downfield, typically around 51.30 ppm. nanotheranosticlab.com The other two sets of carbons in the hexane chain (C2 and C3) resonate at higher fields, with chemical shifts of approximately 28.81 ppm and 26.42 ppm, respectively. nanotheranosticlab.com The presence of these three distinct peaks in the expected regions confirms the integrity of the hexane skeleton and the attachment of the terminal azide groups. nanotheranosticlab.comlibretexts.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (ppm) Solvent
C1 51.30 CDCl₃
C2 28.81 CDCl₃
C3 26.42 CDCl₃

Data sourced from a 2020 study on "click-ene" chemistry. nanotheranosticlab.com

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and UV-Vis, are crucial for identifying specific functional groups and understanding the electronic properties of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the characteristic azide functional group. rtilab.com The azide group (N₃) has a strong, sharp, and highly characteristic asymmetric stretching vibration that appears in a relatively uncongested region of the infrared spectrum, typically between 2088 and 2100 cm⁻¹. nanotheranosticlab.compittstate.eduucl.ac.uk This distinct peak serves as a clear diagnostic marker for the presence of the azide functionality in this compound and its derivatives. ucl.ac.ukkaust.edu.sa The disappearance of this peak in subsequent reactions, such as "click" chemistry, is a reliable indicator of the successful conversion of the azide group. pittstate.edu Other notable peaks in the FT-IR spectrum of this compound include C-H stretching vibrations from the hexane backbone, which are typically observed around 2938 and 2853 cm⁻¹. nanotheranosticlab.com

Interactive Data Table: Key FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
Azide (N₃) ~2100 Strong, sharp, asymmetric stretch
C-H (alkane) 2938, 2853 Stretching vibrations

Data compiled from various spectroscopic studies. nanotheranosticlab.compittstate.eduucl.ac.uk

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. libretexts.org Alkyl azides, such as this compound, exhibit characteristic UV absorption bands. at.ua Typically, two absorption bands are observed for alkyl azides: a weak n → π* transition at around 287 nm and a stronger π → π* transition at approximately 216 nm. at.ua While this compound itself shows no significant absorption in the visible region, its UV spectrum is a useful tool for characterization. ucl.ac.ukkaust.edu.sa For instance, in studies involving the formation of larger conjugated systems or chromophores attached to the this compound unit, UV-Vis spectroscopy can be used to monitor the reaction progress and characterize the electronic properties of the resulting products. rsc.org

Interactive Data Table: UV-Vis Absorption Maxima for Alkyl Azides

Transition Wavelength (nm)
n → π* ~287
π → π* ~216

General data for alkyl azides. at.ua

Fourier-Transform Infrared (FT-IR) Spectroscopy for Azide Group Identification

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a sophisticated analytical method for determining the precise molecular weight and elemental composition of a compound. ebi.ac.ukresearchgate.net The technique involves dissolving a sample in a solvent and spraying it through a heated, charged capillary to form a fine mist of droplets. ebi.ac.uk This "soft" ionization technique is particularly suitable for analyzing thermally sensitive or non-volatile molecules, enabling the determination of exact mass, which in turn allows for the calculation of the elemental formula. ebi.ac.uknih.gov

In the context of this compound research, HR-ESI-MS serves as a crucial tool for confirming the successful synthesis of azide-containing molecules and their subsequent reaction products. It can verify the molecular weight of functionalized monomers and oligomers derived from this compound. The high resolution of the technique allows for the differentiation between compounds with very similar nominal masses, providing a high degree of confidence in structural assignments. researchgate.netresearchgate.net While specific HR-ESI-MS spectral data for this compound is not detailed in the provided research, the technique's application is fundamental for characterizing the complex organic structures it is used to build. nih.gov

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of chromatography that separates analytes based on their size or hydrodynamic volume. wikipedia.org It is a primary tool for characterizing polymers, as it allows for the determination of molecular weight distribution. wikipedia.orglcms.cz In GPC, larger molecules are excluded from the pores of the column's packing material and thus elute more quickly, while smaller molecules penetrate the pores and have a longer retention time. wikipedia.org

This technique is essential in studies involving the polymerization of this compound. For instance, in the synthesis of a triazole ring-containing polymer (15) by reacting a diallyl compound with this compound (14), SEC was used to determine the polymer's molecular weight. pittstate.edu The analysis revealed a number-average molecular weight (Mn) of 40,000 g/mol and a weight-average molecular weight (Mw) of 112,000 g/mol , resulting in a polydispersity index (PDI) of 2.8. pittstate.edu Another study also employed SEC to characterize polymers synthesized using this compound, confirming the formation of high molecular weight macromolecules. nanotheranosticlab.com

Table 1: GPC/SEC Data for Polymers Synthesized Using this compound

Polymer IDSynthesis ReactantsNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (Đ or PDI)Source
Polymer 15Diallyl compound (13) + this compound (14)40,000112,0002.8 pittstate.edu
Polymer 15Aryl alkene (13) + this compound (14)-34,9002.5 nanotheranosticlab.com

Flash column chromatography is a rapid purification technique that uses air pressure to force the solvent through the column of stationary phase (typically silica (B1680970) gel), resulting in faster separations than traditional gravity-fed chromatography. pitt.edurochester.edu It is widely used in organic synthesis to isolate desired compounds from reaction byproducts and unreacted starting materials. rochester.edu

In research involving this compound, flash column chromatography is a standard purification step. For example, it was utilized in the purification of a diallyl compound that was subsequently reacted with this compound to form a polymer. pittstate.edu Similarly, after a reaction to produce a vinylcyclohexene-based bis-triazole from this compound, the product was purified using silica gel flash column chromatography. This method ensures that the monomers and precursors used in polymerization are of high purity, which is critical for achieving well-defined polymer structures. nanotheranosticlab.com

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for Polymer Characterization

Thermal Analysis Methods for Related Materials

Thermal analysis comprises a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. This technique is primarily used to determine the thermal stability and composition of materials by observing the temperature at which they decompose or lose volatiles.

TGA has been employed to evaluate the thermal properties of both this compound itself and polymers derived from it. kaust.edu.sa The thermal stability of polymers is a critical factor for their application. In one study, a triazole-linked polymer (15), synthesized using this compound, was analyzed by TGA. nanotheranosticlab.com The analysis showed a 10% weight loss at a temperature of 150 °C. nanotheranosticlab.com Another "Click-ene" polyester (B1180765) polymer, synthesized in a related system, exhibited moderate thermal stability with a 10% weight loss occurring at 225 °C in air. pittstate.edu These results provide crucial information on the operational temperature limits of these materials.

Table 2: TGA Data for Polymers Related to this compound Research

Polymer IDDescriptionTemperature for 10% Weight Loss (°C)AtmosphereSource
Polymer 15Synthesized from aryl alkene (13) and this compound (14)150Not specified nanotheranosticlab.com
Polymer 11"Click-ene" polyester polymer225Air pittstate.edu

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.commdpi.com This method is widely used to study the thermal transitions of materials, providing quantitative and qualitative information about physical and chemical changes involving endothermic or exothermic processes, or changes in heat capacity. tainstruments.comresearchgate.net A typical DSC thermogram plots heat flow against temperature, revealing key thermal events such as glass transitions (Tg), crystallization (Tc), melting (Tm), and decomposition (Td). tainstruments.comeag.com

In the context of this compound, an energetic compound containing two azide functional groups, DSC is crucial for determining its thermal stability and decomposition characteristics. The azide groups are known for their high reactivity and potential to decompose explosively upon heating. DSC analysis can pinpoint the onset temperature of decomposition, which is a critical parameter for handling and safety protocols.

Research findings have identified a significant thermal event for this compound. A study noted a decomposition event with a specific onset temperature, indicating the point at which the compound begins to break down energetically. illinois.edu The high reactivity of the azide groups contributes to this thermal instability.

Table 1: Observed Thermal Event for this compound by DSC

Thermal EventOnset TemperatureNotes
DecompositionReported as a "second decomposition event" in one study.The energetic nature of the azide groups leads to thermal decomposition upon heating. illinois.edu

Note: Specific temperature values for transitions like melting or a precise decomposition onset from a standard DSC thermogram are not consistently reported across publicly available literature, but the compound's tendency to decompose upon heating is well-established.

X-ray Diffraction (XRD) for Crystallographic Studies of Derivatives

X-ray Diffraction (XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By bombarding a crystal with X-rays and analyzing the resulting diffraction pattern, researchers can elucidate detailed structural information, including bond lengths, bond angles, and crystal packing.

While the crystal structure of this compound itself is not the primary focus of many studies, XRD is extensively used to characterize its derivatives. This compound is a common building block in "click chemistry," specifically in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to synthesize various 1,2,3-triazole-containing molecules. researchgate.net Single-crystal X-ray diffraction is the gold standard for unambiguously confirming the structure of these newly synthesized compounds. rsc.orgnih.gov It provides conclusive proof of the molecular structure and the regioselectivity of the cycloaddition reaction, confirming the formation of the 1,4-disubstituted triazole isomer.

Numerous studies report the synthesis of novel 1,2,3-triazole derivatives using this compound and confirm their structures using X-ray crystallography. researchgate.netresearchgate.net Often, the crystallographic data for these structures are deposited in the Cambridge Crystallographic Data Centre (CCDC) for public access. researchgate.netbeilstein-journals.orgacs.org

Table 2: Examples of this compound Derivatives Characterized by X-ray Diffraction (XRD)

Derivative TypeReactantsCharacterization PurposeReference
1,4-Disubstituted 1,2,3-bistriazolesThis compound and various terminal alkynesTo confirm the molecular structure resulting from the CuAAC reaction. researchgate.net
1,2,3-Triazoles with amine-amide functionalitiesN-substituted(prop-2-yn-1-yl)amines, 2-bromo-N-arylacetamides, and sodium azide (in situ formation of azide)To confirm the crystal structure of the synthesized triazoles. researchgate.net
1,2,3-Triazole Phenylhydrazone DerivativesNot specified, but involves 1,2,3-triazole formationTo determine the definitive molecular structure of the antifungal agents. rsc.org

The application of XRD is crucial for validating the outcome of complex organic syntheses and providing the foundational structural data needed to understand the properties and potential applications of these this compound derivatives.

Q & A

Q. Q1. What are the optimized synthetic protocols for 1,6-diazidohexane (1,6DAH), and how can purity be validated?

1,6DAH is synthesized via nucleophilic substitution of 1,6-dibromohexane with sodium azide in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C) for 24–48 hours . Key steps include:

  • Reagent Ratios : A 2:1 molar excess of NaN₃ to dibromohexane ensures complete substitution .
  • Purification : Post-reaction, the product is extracted with dichloromethane and washed with water to remove unreacted NaN₃.
  • Purity Validation : Use ¹H-NMR (CDCl₃, δ 1.28–1.55 ppm for alkyl protons; absence of residual solvent peaks) and FT-IR (azide stretch at ~2100 cm⁻¹) . Reported yields range from 80–85%, with NMR-based purity ≥95% .

Q. Q2. How can researchers mitigate discrepancies in reported reaction yields for 1,6DAH synthesis?

Discrepancies in yields (e.g., 80% vs. 85%) arise from variations in reaction time, solvent purity, or azide stability. To address this:

  • Control Moisture : Azides are hygroscopic; use anhydrous solvents and inert atmospheres .
  • Monitor Reaction Progress : Track azide conversion via TLC (Rf ~0.5 in ethyl acetate/hexane) or in situ IR spectroscopy .
  • Reproduce Literature Conditions : Follow Alvarez and Alvarez’s protocol (exact molar ratios, 24-hour reaction time) to minimize variability .

Advanced Research Questions

Q. Q3. How does 1,6DAH enable crosslinking in polymer systems, and what analytical methods characterize its efficiency?

1,6DAH serves as a bifunctional crosslinker in polymers via thermal or UV-induced azide decomposition, releasing nitrogen and forming nitrene radicals that react with polymer chains . Key strategies:

  • Crosslinking Optimization : Adjust 1,6DAH concentration (1–5 wt%) and curing temperature (80–120°C) to balance crosslink density and mechanical properties.
  • Efficiency Metrics : Use sol-gel analysis (ASTM D2765) to measure insoluble fraction and DSC to monitor exothermic decomposition (peak ~150°C) .
  • Application Example : In perovskite solar cells, crosslinked PCBM/1,6DAH interlayers improve solvent resistance, achieving 18.1% power conversion efficiency .

Q. Q4. What strategies enhance regioselectivity in 1,6DAH-based CuAAC (click) reactions for macrocycle synthesis?

1,6DAH’s terminal azides participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked macrocycles. To improve regioselectivity:

  • Catalyst System : Use CuSO₄/sodium ascorbate (1:1 molar ratio) in acetone/water (3:1) at 50°C under microwave irradiation .
  • Alkyne Design : Pair 1,6DAH with propargyl-modified ligands (e.g., bis(2-picolyl)amine) to favor 1,4-triazole regioisomers .
  • Characterization : Confirm triazole formation via ¹H-NMR (δ 7.5–8.0 ppm for triazole protons) and HRMS .

Q. Q5. How can researchers resolve conflicting data on 1,6DAH’s thermal stability in elastomer crosslinking?

Some studies report 1,6DAH decomposition at 150°C , while others observe stability up to 180°C in inert atmospheres. To reconcile this:

  • Atmosphere Effects : Perform TGA under N₂ vs. air; oxidative environments lower decomposition onset .
  • Polymer Matrix Interactions : In saturated elastomers (e.g., polybutadiene), radical scavenging by double bonds delays decomposition .
  • Experimental Replication : Use standardized DSC heating rates (10°C/min) and compare with literature protocols .

Methodological Guidance

Q. Q6. What spectroscopic techniques are critical for monitoring 1,6DAH reactivity in real time?

  • FT-IR : Track azide consumption (↓2100 cm⁻¹) and triazole formation (↑1600 cm⁻¹) during CuAAC .
  • In Situ NMR : Use CDCl₃ or DMSO-d₆ to observe intermediate nitrene species in crosslinking reactions .
  • Raman Spectroscopy : Detect N₂ release during azide decomposition (band at 2330 cm⁻¹) .

Q. Q7. How can computational modeling guide the design of 1,6DAH-based catalysts or supramolecular systems?

  • DFT Calculations : Predict transition states for nitrene insertion into C–H bonds (activation energy ~25 kcal/mol) .
  • Molecular Dynamics : Simulate triazole-linked macrocycle flexibility to optimize host-guest binding (e.g., for drug delivery) .
  • Docking Studies : Model 1,6DAH-derived ligands in catalytic sites (e.g., Cu centers) to predict reactivity .

Emerging Applications

Q. Q8. What role does 1,6DAH play in stabilizing perovskite solar cell interfaces?

1,6DAH crosslinks PCBM to create solvent-resistant interlayers, preventing perovskite degradation during device fabrication. Key steps:

  • Film Preparation : Spin-coat PCBM/1,6DAH (10:1 w/w) and cure at 100°C for 1 hour .
  • Performance Metrics : Achieve >95% solvent resistance (tested with chlorobenzene) and enhanced electron transport .

Q. Q9. Can 1,6DAH be integrated into stimuli-responsive hydrogels for biomedical applications?

Yes, via dual crosslinking:

  • Chemical Crosslinks : CuAAC with 1,6DAH and tetrapropargyl PEG .
  • Physical Crosslinks : Thermo-responsive PNIPAM segments enable swelling transitions at 32°C.
  • Drug Release : Triazole linkages provide hydrolytic stability, enabling sustained payload release over 14 days .

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